molecular formula C20H30BNO5 B13552434 tert-Butyl (S)-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-yl)carbamate

tert-Butyl (S)-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-yl)carbamate

Cat. No.: B13552434
M. Wt: 375.3 g/mol
InChI Key: OUWYDYSSLGYIAU-MRXNPFEDSA-N
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Description

tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate: is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including the formation of the boronic ester group using bis(pinacolato)diboron and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to create compounds that may have therapeutic properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate apart from similar compounds is its unique structure, which combines a boronic ester group with a dihydrobenzopyran moiety.

Properties

Molecular Formula

C20H30BNO5

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl N-[(4S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-4-yl]carbamate

InChI

InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-16-12-24-11-13-10-14(8-9-15(13)16)21-26-19(4,5)20(6,7)27-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m1/s1

InChI Key

OUWYDYSSLGYIAU-MRXNPFEDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@@H](COC3)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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